N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chlorobenzamide
Description
N~1~-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]-4-CHLOROBENZAMIDE is a complex organic compound that features a piperidine ring, a benzyl group, and a chlorobenzamide moiety
Properties
Molecular Formula |
C21H23ClN2O2 |
|---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chlorobenzamide |
InChI |
InChI=1S/C21H23ClN2O2/c22-19-8-6-18(7-9-19)21(26)23-15-20(25)24-12-10-17(11-13-24)14-16-4-2-1-3-5-16/h1-9,17H,10-15H2,(H,23,26) |
InChI Key |
XCOUTOUVWXCPLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]-4-CHLOROBENZAMIDE typically involves multiple steps, starting with the preparation of 4-benzylpiperidine. This can be achieved through the catalytic hydrogenation of 4-cyanopyridine with toluene . The subsequent steps involve the formation of the oxoethyl group and the chlorobenzamide moiety through various organic reactions, including acylation and amidation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]-4-CHLOROBENZAMIDE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom on the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N~1~-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]-4-CHLOROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzyl group play crucial roles in binding to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the oxoethyl and chlorobenzamide moieties.
1-Benzyl-4-piperidone: Contains a similar piperidine structure but differs in functional groups.
Uniqueness
N~1~-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]-4-CHLOROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
